What are the physicochemical properties of 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine?
What are the physicochemical properties of 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine?
An In-depth Technical Guide to the Physicochemical Properties of 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine
Molecular Identity and Significance
1-(Tetrahydro-2H-pyran-4-yl)cyclopropanamine combines two highly sought-after chemical scaffolds. The cyclopropane ring introduces conformational rigidity, which can be crucial for enhancing binding affinity and selectivity to biological targets. Simultaneously, the tetrahydropyran ring, a common feature in numerous approved drugs, improves aqueous solubility and provides a scaffold for further chemical modification. The primary amine serves as a critical hydrogen bonding point and a handle for salt formation, directly influencing formulation and pharmacokinetic properties.
This molecule is therefore a valuable building block for creating novel chemical entities, particularly in programs targeting central nervous system (CNS) disorders, oncology, and metabolic diseases where the balance between rigidity, solubility, and lipophilicity is paramount.
Caption: Chemical structure of 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine.
Core Physicochemical Properties: A Data Synthesis
Direct experimental values for 1-(tetrahydro-2H-pyran-4-yl)cyclopropanamine are not extensively reported in public literature. The following table consolidates key identifiers and synthesizes expected values based on its structure and data from closely related analogs. These values provide a foundational baseline for experimental design and computational modeling.
| Property | Value / Predicted Range | Source / Rationale |
| Molecular Formula | C₈H₁₅NO | Calculated from structure |
| Molecular Weight | 141.21 g/mol | A structural analog of a similar compound with a slightly higher molecular weight.[1] |
| CAS Number | 1417568-40-1 (for Hydrochloride Salt) | Refers to the HCl salt form, commonly used for improved handling and stability.[2] |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Inferred from analogs like 4-Aminotetrahydropyran, which is a liquid at room temperature. |
| pKa (Basic) | 9.0 - 10.0 (Predicted) | Based on the typical pKa of primary amines on a cyclopropyl ring, such as Cyclopropanamine.[3] |
| logP (Octanol/Water) | 0.5 - 1.5 (Predicted) | Calculated based on the balance between the hydrophilic amine/ether groups and the lipophilic hydrocarbon rings. |
| Aqueous Solubility | pH-dependent; higher solubility at acidic pH (Predicted) | The primary amine will be protonated at low pH, forming a more soluble salt. |
| Hydrogen Bond Donors | 1 (from -NH₂) | Calculated from structure. |
| Hydrogen Bond Acceptors | 2 (from -NH₂ and ether -O-) | Calculated from structure. |
| Rotatable Bonds | 1 | The bond connecting the two ring systems. |
In-Depth Analysis of Key Parameters for Drug Development
Basicity, pKa, and Physiological Ionization
The primary amine (-NH₂) is the most functionally significant group, rendering the molecule basic. Its predicted pKa of ~9.0-10.0 is critical.
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Causality and Implication: In a biological system at a physiological pH of 7.4, the amine group will be predominantly protonated (ionized) to form the corresponding ammonium cation (-NH₃⁺). This is governed by the Henderson-Hasselbalch equation. This ionization state is the primary driver of aqueous solubility and is essential for forming interactions with negatively charged residues in protein binding pockets. However, a high degree of ionization can also limit the molecule's ability to passively diffuse across lipophilic cell membranes, a key consideration for oral bioavailability and CNS penetration.
Lipophilicity and Membrane Permeability
Lipophilicity, quantified by the partition coefficient (logP), dictates the partitioning of a molecule between aqueous and lipid environments. The predicted logP value places this compound in a moderately lipophilic category.
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Structural Contributions: The tetrahydropyran ring and the cyclopropane scaffold contribute to its lipophilicity, while the primary amine and the ether oxygen provide hydrophilicity.
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Expert Insight: A logP in this range is often considered a sweet spot in early-stage drug discovery. It is sufficiently lipophilic to support membrane permeability but not so high as to cause issues with aqueous solubility, metabolic instability, or non-specific binding to off-targets.
Solubility Profile
The molecule's solubility is intrinsically linked to its pKa.
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Aqueous Media: In acidic environments (pH < 8), the compound is expected to exhibit good aqueous solubility due to the formation of the highly polar ammonium salt. As the pH increases above its pKa, the neutral, less soluble free base form will predominate.
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Organic Solvents: The free base form is expected to be readily soluble in common organic solvents such as methanol, ethanol, DMSO, and chlorinated solvents.
Stability and Handling Recommendations
While specific stability data is unavailable, the stability of the core tetrahydropyran ring has been studied in related molecules. The THP ether linkage is generally stable but can be susceptible to degradation under harsh acidic or oxidative conditions.[4]
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Recommended Storage: To ensure long-term integrity, the compound should be stored as a solid (if applicable) or in a suitable solvent under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C). It should be protected from strong acids, oxidizing agents, and prolonged exposure to light.
Standardized Methodologies for Experimental Verification
To move from predicted values to validated data, standardized experimental protocols are essential. The following outlines the authoritative methodologies for determining the key physicochemical properties discussed.
Potentiometric Titration for pKa Determination
This is the gold-standard method for accurately measuring pKa.
Protocol:
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Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable co-solvent system (e.g., methanol/water) to ensure complete solubility of both the free base and its protonated form.
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Titration: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a precision burette.
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Data Collection: Slowly titrate the solution with a standardized acid (e.g., 0.1 M HCl). Record the pH of the solution after each addition of titrant.
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Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the protonated and neutral species are equal.
Caption: Standard workflow for pKa determination via potentiometric titration.
Shake-Flask Method for logP Determination (OECD Guideline 107)
This classic method directly measures the partitioning of a compound between n-octanol and water.
Protocol:
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Phase Preparation: Prepare a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the aqueous buffer.
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Partitioning: Add a known amount of the compound to a mixture of the two pre-saturated phases in a separatory funnel.
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Equilibration: Shake the funnel vigorously for a set period to allow the compound to reach equilibrium between the two phases.
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Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and octanol layers.
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Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique (e.g., HPLC-UV or LC-MS).
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Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Equilibrium Solubility Assay (OECD Guideline 105)
This method determines the saturated concentration of a compound in a specific solvent system.
Protocol:
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Incubation: Add an excess amount of the solid compound to a vial containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
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Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
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Separation: Separate the undissolved solid from the solution via centrifugation and/or filtration.
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Quantification: Analyze the clear supernatant to determine the concentration of the dissolved compound using a calibrated analytical method (e.g., HPLC-UV). This concentration represents the equilibrium solubility.
Conclusion
1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine presents a physicochemical profile that is highly attractive for drug discovery. It is a basic compound whose ionization state at physiological pH is key to its biological activity and formulation. Its predicted moderate lipophilicity suggests a favorable balance for membrane permeability and aqueous solubility. While this guide provides a robust, theoretically-grounded profile, it is imperative that these predicted properties are confirmed through the standardized experimental methodologies outlined herein before advancing the molecule into later-stage development programs.
References
- Vulcanchem. 1-((Tetrahydro-2h-pyran-4-yl)methyl)cyclopropan-1-amine.
- ChemicalBook. 1030377-33-3 | CAS DataBase.
- BLDpharm. 1417568-40-1|1-(Tetrahydro-2H-pyran-4-yl)cyclopropanamine hydrochloride.
- BLDpharm. 2694057-54-8|(1R,2S)-2-(4-Methyltetrahydro-2H-pyran-4-yl)cyclopropan-1-amine hydrochloride.
- Benchchem. Stability and degradation of Tetrahydro-4H-pyran-4-one under different conditions.
- Sigma-Aldrich. 4-Aminotetrahydropyran 0.97 Tetrahydro-2H-pyran-4-amine.
- Chemsrc. Cyclopropanamine | CAS#:765-30-0.
